molecular formula C15H11FO4 B6369573 4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261977-34-7

4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6369573
CAS No.: 1261977-34-7
M. Wt: 274.24 g/mol
InChI Key: SHOFWKJLTXEIEQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4. It is characterized by the presence of a benzoic acid moiety substituted with a fluoro and a methoxycarbonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methoxycarbonylbenzene.

    Bromination: The starting material undergoes bromination to introduce a bromine atom at the para position relative to the fluoro group.

    Suzuki Coupling: The brominated intermediate is then subjected to a Suzuki coupling reaction with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base. This step forms the desired biphenyl structure.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methoxycarbonyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid
  • 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
  • 2-Fluoro-5-methoxycarbonylphenylboronic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluoro and methoxycarbonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-6-7-13(16)12(8-11)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOFWKJLTXEIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683360
Record name 2'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-34-7
Record name 2'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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